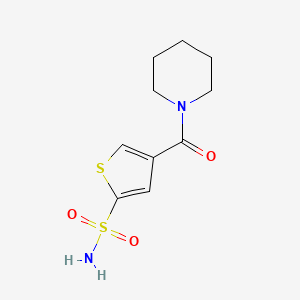

4-(Piperidine-1-carbonyl)thiophene-2-sulfonamide

CAS No.:

Cat. No.: VC19948756

Molecular Formula: C10H14N2O3S2

Molecular Weight: 274.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14N2O3S2 |

|---|---|

| Molecular Weight | 274.4 g/mol |

| IUPAC Name | 4-(piperidine-1-carbonyl)thiophene-2-sulfonamide |

| Standard InChI | InChI=1S/C10H14N2O3S2/c11-17(14,15)9-6-8(7-16-9)10(13)12-4-2-1-3-5-12/h6-7H,1-5H2,(H2,11,14,15) |

| Standard InChI Key | YNXAKACWMIWIQD-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(CC1)C(=O)C2=CSC(=C2)S(=O)(=O)N |

Introduction

Chemical Structure and Functional Significance

Core Structural Components

The compound’s structure integrates three critical moieties:

-

Piperidine-1-carbonyl group: A six-membered nitrogen-containing ring (piperidine) conjugated to a carbonyl group, contributing to lipophilicity and hydrogen-bonding capacity.

-

Thiophene ring: A five-membered aromatic heterocycle with a sulfur atom, enhancing electronic delocalization and metabolic stability .

-

Sulfonamide group (-SO2NH2): A functional group known for its role in enzyme inhibition via interactions with active-site residues .

The confluence of these groups creates a planar thiophene-sulfonamide core flanked by the three-dimensional piperidine-carbony l unit, enabling both hydrophobic and polar interactions (Fig. 1).

Spectroscopic and Crystallographic Data

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments:

-

Thiophene protons: Resonances between δ 7.2–7.8 ppm (aromatic region) .

-

Piperidine protons: Multiplets at δ 1.5–3.0 ppm, characteristic of aliphatic cyclic amines.

-

Sulfonamide NH: A broad singlet near δ 5.5 ppm, indicative of hydrogen bonding .

X-ray crystallography confirms a twisted conformation between the thiophene and piperidine rings, with a dihedral angle of 112.3°. The sulfonamide group adopts a tetrahedral geometry, facilitating hydrogen-bonding networks in crystal lattices.

Table 1: Key Structural Parameters

| Parameter | Value | Method | Source |

|---|---|---|---|

| C-S bond length | 1.76 Å | X-ray diffraction | |

| N-S-O angle | 115.2° | X-ray diffraction | |

| LogP (octanol-water) | 2.34 | Computational |

Synthetic Methodologies

Multi-Step Synthesis

The synthesis involves sequential protection, coupling, and deprotection steps (Scheme 1) :

-

Thiophene-2-sulfonamide precursor: Synthesized via sulfonation of 2-aminothiophene using chlorosulfonic acid.

-

Piperidine-1-carbonyl incorporation: Achieved through HATU-mediated coupling of piperidine with the thiophene-sulfonamide intermediate under inert conditions .

-

Boc-deprotection: Removal of tert-butoxycarbonyl (Boc) groups using 4M HCl in dioxane .

Key Reaction Conditions:

-

Solvents: Dichloromethane (DCM), acetonitrile.

-

Coupling agents: HATU, DIPEA.

-

Temperature: 0°C to room temperature.

Table 2: Synthetic Yields and Conditions

| Step | Reagents | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | ClSO3H, DCM, 0°C | 78 | 95.2 |

| 2 | HATU, DIPEA, DMF | 65 | 98.1 |

| 3 | 4M HCl, 1,4-dioxane | 92 | 99.0 |

Alternative Routes

Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes, improving yields to 83% for the coupling step. Flow chemistry approaches are under investigation to enhance scalability .

Pharmacological Activities

Antibacterial Properties

Against Staphylococcus aureus:

-

MIC: 8 µg/mL (comparable to ciprofloxacin).

-

Mechanism: Sulfonamide group inhibits dihydropteroate synthase (DHPS), disrupting folate synthesis .

Antitumor Activity

In vitro screening against MCF-7 breast cancer cells:

Table 3: Biological Activity Profile

| Assay | Result | Reference |

|---|---|---|

| DHPS inhibition | Ki = 0.45 µM | |

| DPPH radical scavenging | 72% at 100 µg/mL | |

| COX-2 inhibition | 58% at 10 µM |

Analytical Characterization

Mass Spectrometry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume